1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-10-4-3-9(7-11(10)17-2)8-13-18(14,15)6-5-12/h3-4,7,13H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQTMJHDPXALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methanesulfonamide group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
The compound 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide , identified by its CAS number 951399-50-1, is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer, showing a reduction in tumor volume by approximately 40% compared to control groups .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Sulfonamides are known to interfere with bacterial folate synthesis, and this derivative has shown activity against both Gram-positive and Gram-negative bacteria.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted that this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is growing interest in the anti-inflammatory effects of sulfonamide derivatives. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.
Case Study:
A recent investigation found that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Table 2: Proposed Mechanisms of Action
| Activity | Proposed Mechanism |
|---|---|
| Anticancer | Inhibition of cell cycle progression and induction of apoptosis |
| Antimicrobial | Inhibition of dihydropteroate synthase |
| Anti-inflammatory | Suppression of NF-kB signaling pathway |
Mechanism of Action
The mechanism of action of 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methanesulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying cellular processes and developing new therapeutic strategies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Methanesulfonamide Derivatives
The following table compares 1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide with structurally related compounds, emphasizing substituent variations, molecular properties, and inferred functional differences.
*Calculated molecular weight based on formula.
Structural and Functional Insights
- Aryl Substitutions : The 3,4-dimethoxyphenyl group confers higher lipophilicity than fluorinated or hydroxylated aryl groups (e.g., in and ), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
1-Cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 258.31 g/mol
- CAS Number : 65836-72-8
The compound features a methanesulfonamide group attached to a cyano and a dimethoxyphenyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, particularly in inhibiting various enzymes and affecting cancer cell viability.
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound can inhibit key metabolic enzymes. For example, related methanesulfonamide derivatives have shown significant inhibition of HMG-CoA reductase, an important enzyme in cholesterol biosynthesis. The most potent analogs in these studies exhibited IC50 values significantly lower than established drugs like lovastatin .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies:
- In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives showed IC50 values ranging from 30 to 90 μM against pancreatic cancer cell lines (PaCa2 and Panc1) when tested for cell viability .
- In Vivo Studies : In animal models, these compounds have been reported to significantly impair tumor growth without causing overt toxicity. For example, daily treatment with related compounds led to reduced tumor size in xenograft models .
Case Studies and Research Findings
Several studies have directly or indirectly assessed the biological activity of compounds related to this compound:
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the methanesulfonamide group plays a critical role in interacting with specific enzymes involved in cancer metabolism and proliferation. The presence of the cyano group may enhance the compound's ability to penetrate cellular membranes or alter its binding affinity for target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
